O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate
Description
The compound O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. This structure is characteristic of corticosteroids, with modifications at positions C11, C17, and the side chain. Key features include:
Properties
Molecular Formula |
C23H30O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C23H30O5S2/c1-21-8-6-14(24)10-13(21)4-5-15-16-7-9-23(27,18(26)12-30-20(29)28-3)22(16,2)11-17(25)19(15)21/h6,8,10,15-17,19,25,27H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,19+,21-,22-,23-/m0/s1 |
InChI Key |
NOFWOALFKWFMLR-QVYHQVDHSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CSC(=S)OC)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CSC(=S)OC)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate typically involves a multi-step process. The initial steps often include the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions. The final steps involve the attachment of the sulfanylmethanethioate moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance yield and purity. These methods allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanylmethanethioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, protein function, and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities with key analogs:
*Estimated based on substituent contributions .
Key Observations:
- Dexamethasone Acetate : Fluorination at C9 enhances potency and half-life compared to the target compound, which lacks halogenation .
- Prednisolone : Shares the C11,17-dihydroxy and C3-oxo groups but replaces the thioether side chain with a 2-hydroxyacetyl group, improving water solubility .
- Synthetic Intermediates : Compounds like and lack critical hydroxyl groups (e.g., C11), reducing glucocorticoid receptor affinity.
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s LogP (~2.5) is comparable to dexamethasone acetate (2.65) but higher than prednisolone (1.83), suggesting moderate lipophilicity .
- Solubility : Thioether/thioester groups in the target compound likely reduce water solubility compared to prednisolone’s hydroxylated side chain .
- Metabolic Stability : The O-methyl and sulfur-containing groups may slow oxidative metabolism compared to esterified analogs like dexamethasone acetate .
Biological Activity
The compound O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data sources.
Molecular Information
- IUPAC Name : this compound
- Molecular Formula : C27H42O5S2
- Molecular Weight : 498.76 g/mol
Structural Representation
The structural complexity of this compound includes multiple stereocenters and functional groups that may influence its biological interactions.
- Hormonal Activity : This compound is structurally related to steroid hormones and may exhibit similar hormonal activities. Certain analogs have shown potential in modulating hormone receptors which can affect various physiological processes.
- Antioxidant Properties : Preliminary studies suggest that the compound could exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance:
Case Studies and Research Findings
Pharmacological Potential
The pharmacological profile of this compound indicates potential therapeutic applications in areas such as:
- Endocrine Disorders : Due to its structural resemblance to steroid hormones.
- Cancer Therapy : As a modulator of cellular pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
